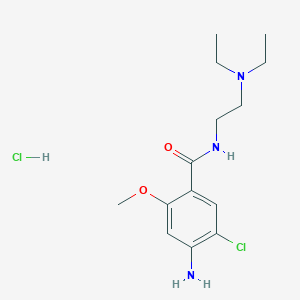

Metoclopramide hydrochloride

描述

Metoclopramide hydrochloride is a derivative of para-aminobenzoic acid and is widely recognized for its antiemetic and gastroprokinetic properties . It is commonly used to treat nausea and vomiting associated with various conditions such as gastroesophageal reflux disease, diabetic gastroparesis, and chemotherapy . This compound is available in multiple forms, including oral tablets, solutions, and injections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of metoclopramide hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine under specific conditions . The reaction typically requires a solvent such as acetonitrile or tetrahydrofuran and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving metoclopramide in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate buffer to adjust the pH . The solution is then filtered and subjected to further purification steps to obtain the final product .

化学反应分析

Diazotization and Analytical Derivatization

The primary aromatic amine group in metoclopramide undergoes diazotization in acidic media, forming diazonium salts. This reaction is utilized in analytical methods:

- Diazotization : NaNO₂ in HCl (0.1–0.5 M) at 0–5°C .

- Coupling : Diazonium salts react with diphenylamine (pH 9–11) to form a red chromogen (λₘₐₓ = 530 nm) .

Analytical performance :

| Method | Linear Range (µg/mL) | Molar Absorptivity (L/mol·cm) | LOD (µg/mL) |

|---|---|---|---|

| Spectrophotometric | 0.3–7.5 | 4.73 × 10⁴ | 0.22 |

| HPLC | 0.1–50.0 | - | 0.05 |

Metabolic Reactions

Metoclopramide undergoes hepatic metabolism via:

- Oxidation : CYP2D6 (major) and CYP3A4 (minor) mediate N-dealkylation and hydroxylation .

- Conjugation : N-4 sulfate conjugation (primary pathway) .

Key metabolites :

- Metoclopramide sulfonate (major inactive metabolite).

- N-desethyl metoclopramide (minor, active).

Pharmacokinetic parameters :

| Parameter | Value (Adults) | Value (Renal Impairment) |

|---|---|---|

| Half-life (t₁/₂) | 5–6 hours | Up to 24 hours |

| Clearance | 0.67 L/h/kg | Reduced by 50–80% |

Stability and Degradation

This compound is stable under standard storage but degrades under:

- Acidic conditions : Hydrolysis of the amide bond at pH < 2.

- Thermal stress : Decomposition at >150°C, producing chlorinated byproducts .

Degradation products :

- 4-Amino-5-chloro-2-methoxybenzoic acid (primary hydrolytic product).

- N-oxide derivatives under oxidative conditions .

Solid-State Reactions

Polymorphism : Exhibits two crystalline forms (Form I and II) with distinct dissolution rates. Form I is thermodynamically stable and used in formulations .

科学研究应用

Clinical Applications

Metoclopramide is widely recognized for its effectiveness in treating various gastrointestinal conditions:

- Gastroesophageal Reflux Disease (GERD) : Metoclopramide is indicated for patients with GERD who have not responded adequately to conventional therapies. It helps alleviate heartburn and promotes healing of esophageal ulcers by increasing lower esophageal sphincter tone and enhancing gastric emptying .

- Diabetic Gastroparesis : This condition, characterized by delayed gastric emptying in diabetic patients, is another primary indication for metoclopramide. The drug alleviates symptoms such as nausea, vomiting, and abdominal fullness by promoting gastric motility .

- Postoperative Nausea and Vomiting : Metoclopramide is frequently used to prevent nausea and vomiting post-surgery, especially when nasogastric suction is not feasible. Its efficacy in this area makes it a staple in surgical settings .

- Chemotherapy-Induced Nausea : The drug is also employed to manage nausea and vomiting associated with chemotherapy. It can be administered prophylactically to mitigate these side effects in cancer patients .

Off-Label Uses

In addition to its approved indications, metoclopramide has several off-label applications:

- Migraine Management : Some studies suggest that metoclopramide may be effective in treating migraine headaches due to its antiemetic properties .

- Radiation-Induced Nausea : Metoclopramide is sometimes used to manage nausea resulting from radiation therapy .

- Gastric Bezoars : The drug has been reported to assist in the management of gastric bezoars by promoting their passage through the gastrointestinal tract .

Emerging Research Findings

Recent studies have highlighted additional potential applications of metoclopramide:

- Antimicrobial Properties : Research indicates that metoclopramide may possess antimicrobial activity against certain Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial treatments .

- Innovative Drug Delivery Systems : There is ongoing research into utilizing metoclopramide within novel drug delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects. These systems could improve the bioavailability of medications used alongside metoclopramide .

Safety Profile and Side Effects

While metoclopramide is generally well-tolerated, it can lead to adverse effects, particularly with prolonged use. Common side effects include:

Case Studies

Several case studies have documented the effectiveness of metoclopramide in various clinical scenarios:

- A case study highlighted the successful use of metoclopramide in a patient with severe diabetic gastroparesis who experienced significant symptom relief after initiating treatment .

- Another case documented the use of metoclopramide for managing chemotherapy-induced nausea in a patient undergoing treatment for breast cancer, demonstrating its efficacy as part of an antiemetic regimen .

作用机制

Metoclopramide hydrochloride exerts its effects primarily by blocking dopamine D2 receptors in the chemoreceptor trigger zone of the central nervous system . This action prevents nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, promoting gastric motility and accelerating gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

相似化合物的比较

Domperidone: Another dopamine antagonist used to treat nausea and vomiting.

Cisapride: A gastroprokinetic agent that enhances gastrointestinal motility.

Ondansetron: A serotonin receptor antagonist used primarily as an antiemetic .

Uniqueness: Metoclopramide hydrochloride is unique in its dual action as both a dopamine antagonist and a prokinetic agent. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects . Compared to cisapride, this compound has a broader range of applications, including its use in treating gastroparesis and facilitating small bowel intubation .

生物活性

Metoclopramide hydrochloride is a widely used medication primarily known for its antiemetic and prokinetic properties. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), nausea, and vomiting, particularly in the context of chemotherapy and postoperative care. This article delves into the biological activity of metoclopramide, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and case studies that illustrate its effects.

Metoclopramide exerts its pharmacological effects through multiple mechanisms:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action helps prevent nausea and vomiting by inhibiting signals that trigger these responses .

- Serotonin Receptor Modulation : Metoclopramide also antagonizes serotonin 5-HT3 receptors and agonizes 5-HT4 receptors. The antagonism of 5-HT3 contributes to its antiemetic effects, while agonism at 5-HT4 enhances gastrointestinal motility .

- Muscarinic Activity : While not primarily acting through muscarinic receptors, metoclopramide's prokinetic effects are influenced by its actions on these receptors, which help increase lower esophageal sphincter tone and gastric motility .

Pharmacokinetics

The pharmacokinetic profile of metoclopramide reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

Metoclopramide undergoes first-pass metabolism, which can significantly affect its bioavailability and therapeutic effectiveness. The half-life is notably prolonged in patients with renal impairment, necessitating dose adjustments .

Clinical Implications

Metoclopramide is indicated for various conditions, including:

- Nausea and Vomiting : Particularly effective in postoperative settings and for chemotherapy-induced nausea.

- Gastroesophageal Reflux Disease (GERD) : Enhances gastric emptying and improves symptoms associated with reflux .

- Gastroparesis : Used to treat delayed gastric emptying in diabetic patients.

However, chronic use is associated with adverse effects such as tardive dyskinesia, acute dystonia, and other extrapyramidal symptoms due to its dopaminergic antagonistic activity. The risk of these side effects increases with prolonged therapy beyond 12 weeks .

Case Studies

Recent case studies highlight the potential adverse effects associated with metoclopramide use:

-

Acute Dystonia in Adolescents : Two cases were reported involving male adolescents who developed acute dystonic reactions after receiving metoclopramide. Both patients were identified as poor metabolizers of CYP2D6, suggesting that genetic factors may influence the drug's safety profile .

- Case Details :

- Patient A: Developed involuntary muscle spasms after starting metoclopramide for GERD.

- Patient B: Experienced severe torticollis following administration for gastroenteritis.

- Case Details :

- Efficacy in Chemotherapy-Induced Nausea : A retrospective analysis indicated that while metoclopramide is effective for delayed nausea post-chemotherapy, it is often less effective than newer antiemetics like 5-HT3 antagonists during acute phases .

属性

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFUNJWWXKCWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10964306 | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2576-84-3, 7232-21-5, 54143-57-6 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metoclopramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Metoclopramide hydrochloride is a dopamine receptor antagonist that also exhibits some prokinetic effects attributed to its 5-HT4 receptor agonism. [] While its precise mechanism in treating conditions like gastroparesis is not fully elucidated, it is believed to enhance gastric emptying by increasing antral contractions and relaxing the pyloric sphincter. []

A: Yes, this compound also interacts with 5-HT4 receptors, which contributes to its prokinetic effects. [] It's important to note that its affinity for these receptors is weaker compared to its dopamine receptor antagonism. []

A: The molecular formula of this compound is C14H22ClN3O2·HCl, and its molecular weight is 354.29 g/mol. []

A: Yes, several spectroscopic techniques have been employed to characterize this compound. These include Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy. [] FTIR is particularly useful in identifying functional groups and assessing drug-excipient compatibility. [, ]

A: Milling of anhydrous this compound can increase its reactivity towards the Maillard reaction, particularly when combined with lactose. This is attributed to increased surface area, formation of amorphous content, and the creation of defects during the milling process. []

A: Increasing the compression pressure during tablet manufacturing can lead to a higher rate of Maillard reaction between this compound and lactose. This is attributed to increased contact between the reactants and higher water retention within the tablets. []

A: Yes, solid dispersion techniques utilizing carriers like HPβCD, PVP K30, and PLX-188 have been shown to significantly improve the aqueous solubility of this compound. []

A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. []

A: Yes, food can delay the absorption of this compound, although the overall extent of absorption remains largely unaffected. []

A: The absolute bioavailability of orally administered this compound tablets is around 80.9%. [] Nasal administration of a mucoadhesive spray containing 5% this compound showed an absolute bioavailability of 59%. [] Although lower than oral, this still represents a viable alternative route, especially in situations where oral administration is difficult. []

A: A study involving 20 horses diagnosed with chronic gastric dilatation showed that long-term treatment with this compound, coupled with adapted feeding management, led to complete clinical improvement in 15 horses and partial improvement in four horses. [] The study suggests this compound as a potential long-term treatment option for this condition in horses. []

ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:

- High-Performance Liquid Chromatography (HPLC): [, , , ] Offers high sensitivity and selectivity for determining drug content in pharmaceutical formulations.

- UV Spectrophotometry: [, , , , , ] This technique relies on the drug's ability to absorb UV light, enabling quantification in pure form and formulations.

- Turbidimetry: [] Measures the turbidity produced by precipitating this compound with a specific reagent, allowing for indirect quantification.

A: this compound is considered a highly water-soluble drug. [] Studies comparing its release from pellets coated with HPMC (water-soluble polymer) or Surelease (water-insoluble polymer) showed faster release from HPMC-coated pellets, highlighting the impact of solubility on drug release. []

A: Yes, the type of polymer significantly influences the release profile of this compound. Studies comparing HPMC and Surelease coatings demonstrated slower and more controlled release from Surelease-coated pellets, indicating its suitability for sustained drug delivery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。